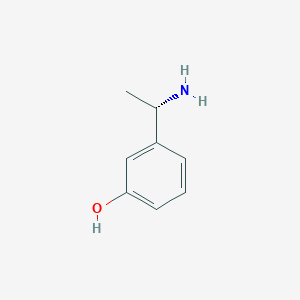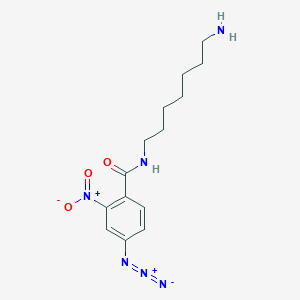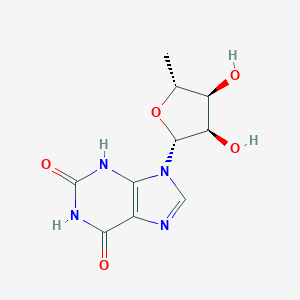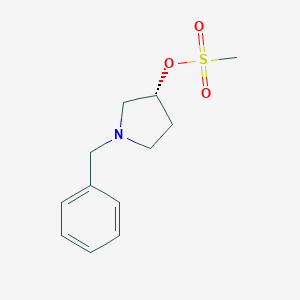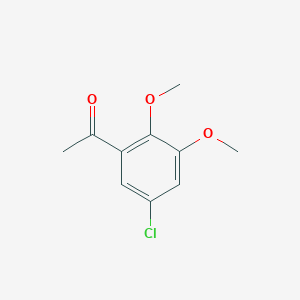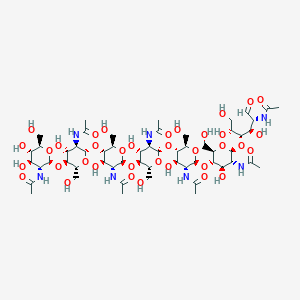
3-Amino-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxybenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is also known as 4-hydroxy-3-aminobenzamide and has the chemical formula C7H8N2O2. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-hydroxybenzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes involved in the regulation of cell growth and survival. It has also been found to modulate the expression of certain genes involved in the regulation of inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
3-Amino-4-hydroxybenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of inflammation and oxidative stress. It has also been found to modulate the expression of certain genes involved in the regulation of cell growth and survival. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Amino-4-hydroxybenzamide in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been extensively studied and has been found to have several potential applications in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the research on 3-Amino-4-hydroxybenzamide. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, 3-Amino-4-hydroxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While there are some limitations associated with the use of this compound in lab experiments, further research is needed to fully explore its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
3-Amino-4-hydroxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
120629-58-5 |
|---|---|
Nombre del producto |
3-Amino-4-hydroxybenzamide |
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-amino-4-hydroxybenzamide |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,8H2,(H2,9,11) |
Clave InChI |
KHFJTHCIQARPKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)N)O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)N)O |
Sinónimos |
Benzamide, 3-amino-4-hydroxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





